3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
“3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a compound with the molecular formula C13H10N2O4 . It’s a key intermediate in the biosynthesis of various secondary metabolites and is involved in numerous biochemical and physiological processes.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been recognized for their potent antimicrobial properties. The structure of benzofuran allows for various substitutions, which can enhance its activity against a range of microbial pathogens. Halogens, nitro, and hydroxyl groups are some substituents that have shown significant antibacterial activity .
Anticancer and Antitumor Activity
Substituted benzofurans have demonstrated dramatic anticancer activities. For instance, certain benzofuran compounds have shown significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Additionally, benzofuran-2-yl derivatives have been evaluated for their anticancer activity against human ovarian cancer cell lines .
Antihypertensive Applications
Benzofuran derivatives are also present in antihypertensive drugs such as candesartan and telmisartan. These compounds play a crucial role in managing high blood pressure by acting on specific pathways in the cardiovascular system .
Anthelmintic Uses
Compounds containing benzofuran structures, like albendazole and mebendazole, are effective anthelmintics used to treat parasitic worm infestations. Their efficacy is attributed to the benzofuran moiety’s ability to disrupt the biological processes of the parasites .
Proton Pump Inhibition
The benzofuran derivative omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). Its mechanism involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining, reducing acid production .
Investigational Therapeutic Agents
Benzofuran derivatives are being investigated for their potential as therapeutic agents in various diseases due to their diverse biological activities. This includes research into new drugs with target therapy potentials and minimal side effects .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Based on the known biological activities of benzofuran derivatives, potential effects could include inhibition of cell growth (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
properties
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOKSKGEIHLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.